N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide
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Overview
Description
N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring substituted with fluorine atoms and a sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide typically involves the reaction of 3,5-difluoroaniline with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Difluorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- (E)-4-(3,5-Difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol
- 5,10,15,20-tetrakis(2′,6′/3′,5′-difluorophenyl)porphyrins
Uniqueness
N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both fluorine and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H6F3NO2S2 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6F3NO2S2/c11-6-3-7(12)5-8(4-6)14-18(15,16)10-2-1-9(13)17-10/h1-5,14H |
InChI Key |
BJGBOBTZDDFPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F)F |
Origin of Product |
United States |
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